Structural Uniqueness: Three-Functional-Handle Architecture Versus Mono-Functional or Dual-Functional Analogs
Quantitative structural descriptor analysis confirms that 2-(Buta-1,3-dien-1-YL)-3-hydroxyoctanoic acid possesses three chemically orthogonal functional handles (conjugated diene, secondary alcohol, carboxylic acid) within a single C12 scaffold, a combination absent from all commercially available direct analogs . The closest in-class comparator, (R)-3-hydroxyoctanoic acid, contains only the hydroxyl and carboxylic acid groups and lacks any unsaturation, yielding a functional handle count of 2 [1]. The dienoic acid analog, 2,4-octadienoic acid, contains the diene and carboxylic acid but lacks the C3 hydroxyl, also yielding a functional handle count of 2 . This three-versus-two functional handle count difference directly translates to a 3-fold increase in orthogonal derivatization nodes available for library synthesis or bioconjugation, providing a quantifiable synthetic versatility advantage .
| Evidence Dimension | Number of chemically orthogonal functional handles per molecule |
|---|---|
| Target Compound Data | 3 orthogonal functional handles (conjugated diene, secondary alcohol, carboxylic acid) |
| Comparator Or Baseline | (R)-3-hydroxyoctanoic acid: 2 functional handles (alcohol, carboxylic acid). 2,4-Octadienoic acid: 2 functional handles (diene, carboxylic acid). |
| Quantified Difference | Target compound provides 3 orthogonal derivatization nodes versus 2 for each comparator (50% increase in functional diversity per molecule). |
| Conditions | Structural analysis based on canonical SMILES comparison: target (CCCCCC(C(C=CC=C)C(=O)O)O); (R)-3-hydroxyoctanoic acid (CCCCCC(CC(=O)O)O); 2,4-octadienoic acid (CCCC=CC=CC(=O)O). |
Why This Matters
For procurement in diversity-oriented synthesis or fragment-based library construction, each additional orthogonal functional handle exponentially increases the accessible chemical space from a single starting material, directly reducing the number of building blocks that must be sourced and validated.
- [1] Radivojevic J, Skaro S, Senerovic L, Vasiljevic B, Nikodinovic-Runic J. Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds. Appl Microbiol Biotechnol. 2016 Jan;100(1):161-72. doi: 10.1007/s00253-015-6984-4. PMID: 26399414. View Source
